

8-Methoxy-1,4-dioxaspiro[4.5]decane structure elucidation

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Compound of Interest

Compound Name: *8-Methoxy-1,4-dioxaspiro[4.5]decane*

CAS No.: 56292-99-0

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An In-depth Technical Guide to the Structure Elucidation of **8-Methoxy-1,4-dioxaspiro[4.5]decane**

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Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous determination of a molecule's structure is a foundational pillar of scientific integrity and innovation. The process, known as structure elucidation, is a systematic investigation that transforms raw analytical data into a definitive three-dimensional representation of a molecule. This guide provides a comprehensive, in-depth walkthrough of the methodologies employed to elucidate the structure of **8-Methoxy-1,4-dioxaspiro[4.5]decane** (CAS No: 56292-99-0), a notable heterocyclic compound.^{[1][2]} Also known as 4-Methoxycyclohexanone ethylene ketal, this molecule serves as an excellent case study for demonstrating the synergistic power of modern analytical techniques.^[1]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring that each step in the analytical workflow serves as a self-validating component of the final structural proof. We will dissect the molecule's identity piece by piece, employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

Section 1: The Initial Hypothesis - Molecular Blueprint

Before delving into the experimental data, we begin with the proposed structure of **8-Methoxy-1,4-dioxaspiro[4.5]decane**. This provides a framework for predicting spectral outcomes and, ultimately, for comparison against the acquired data.

The molecule possesses a unique spirocyclic system, where a cyclohexane ring and a 1,3-dioxolane ring share a single carbon atom (the spiro center). A methoxy group is substituted on the cyclohexane ring.

Molecular Formula: $C_9H_{16}O_3$ ^[1] Molecular Weight: 172.22 g/mol ^[1]

Caption: Proposed structure of **8-Methoxy-1,4-dioxaspiro[4.5]decane** with atom numbering.

Section 2: Mass Spectrometry - The Molecular Weight and Formula Gatekeeper

Mass spectrometry is the first port of call in structure elucidation. Its primary function is to provide a highly accurate molecular weight, which in turn validates the molecular formula.

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides a mass measurement with enough precision (typically to four or five decimal places) to constrain the elemental composition to a single molecular formula, effectively eliminating ambiguity.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.
- **Ionization:** The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ($M^{\bullet+}$).
- **Fragmentation:** The high energy of EI causes the molecular ion to fragment into smaller, characteristic charged ions.
- **Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a time-of-flight or quadrupole analyzer).
- **Detection:** The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

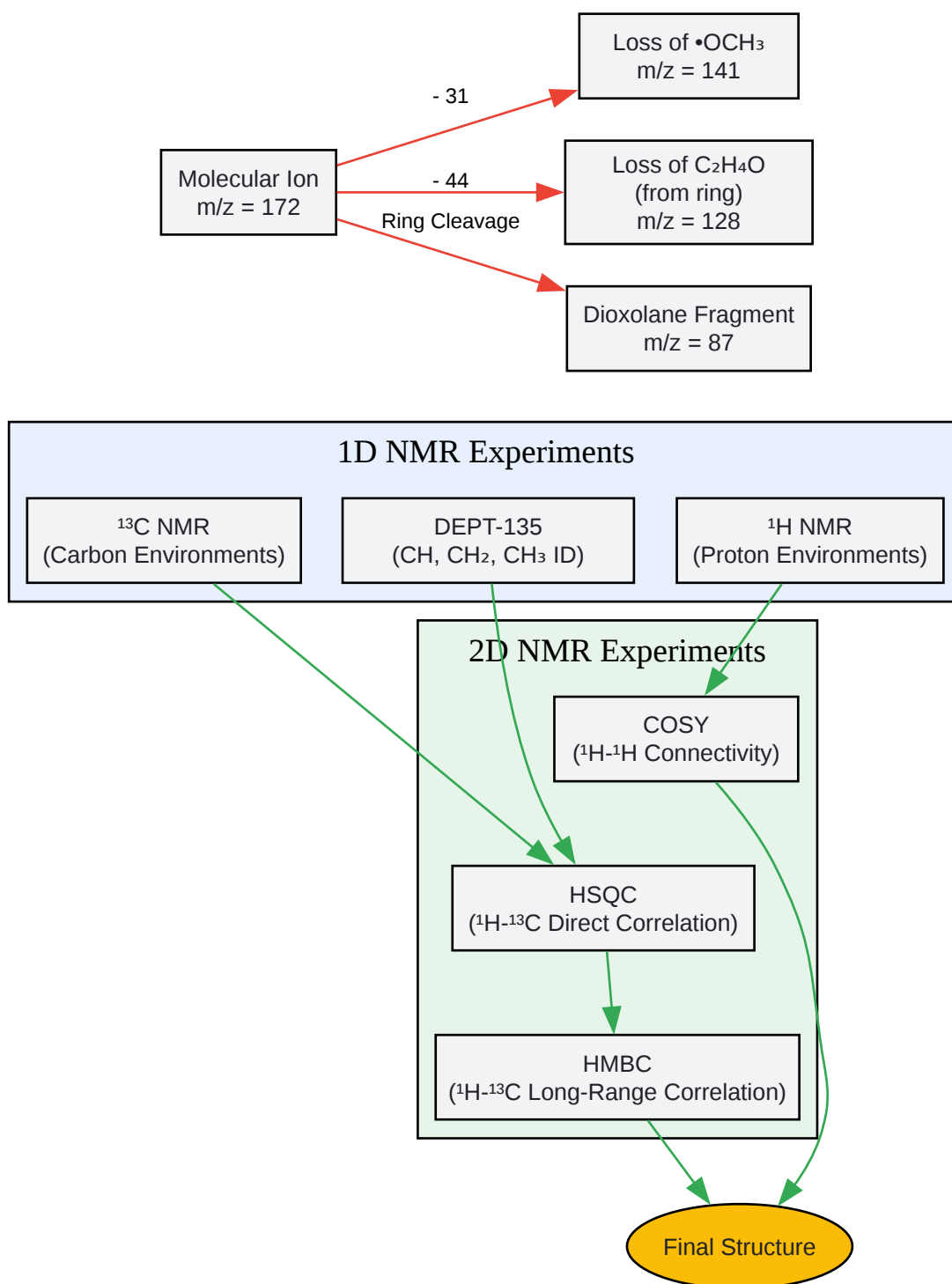
Data Interpretation

- **Molecular Ion ($M^{\bullet+}$):** The peak corresponding to the intact molecule will appear at an m/z of 172. Its presence confirms the molecular weight.
- **High-Resolution Data:** HRMS would yield a value such as 172.110, which corresponds to the exact mass of $C_9H_{16}O_3$ (calculated exact mass: 172.1099).[1]
- **Fragmentation Pattern:** The fragmentation provides a "fingerprint" that reflects the molecule's structure. Key fragmentations for cyclic ethers and ketals often involve α -cleavage (bond breaking adjacent to an oxygen atom) and ring-opening mechanisms.[3][4]

Table 1: Predicted Key Mass Fragments

m/z Value	Proposed Fragment	Significance
172	[C₉H₁₆O₃]^{•+}	Molecular Ion
141	[M - OCH ₃] ^{•+}	Loss of the methoxy group
113	[C ₇ H ₉ O] ^{•+}	Cleavage of the dioxolane ring
87	[C ₄ H ₇ O ₂] ^{•+}	Fragment containing the dioxolane moiety

| 71 | [C₄H₇O]^{•+} | Further fragmentation of the cyclohexane ring |



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Caption: Logical workflow for structure elucidation using a suite of NMR experiments.

Experimental Protocol: NMR

- **Sample Preparation:** Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform). The deuterium in the solvent is used for field frequency locking, and its residual proton signal serves as a reference.
- **Data Acquisition:** The sample is placed in a high-field NMR spectrometer. A series of predefined pulse sequences are run to acquire the ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra. [5]

Data Interpretation and Step-by-Step Assignment

Step 1: ¹H and ¹³C/DEPT-135 NMR - The Parts List

First, we analyze the 1D spectra to count the number of unique proton and carbon environments and identify the types of carbon atoms (CH₃, CH₂, CH, C).

- **¹H NMR:** We expect to see signals for the methoxy group (a singlet integrating to 3H), the dioxolane ring protons (a multiplet integrating to 4H), the proton on the carbon bearing the methoxy group (a multiplet for 1H), and the remaining cyclohexane ring protons (overlapping multiplets for 8H). Protons adjacent to oxygen atoms will be shifted downfield (3.4-4.5 ppm). [6]* **¹³C NMR:** We expect 9 distinct carbon signals, as molecular symmetry allows.
- **DEPT-135:** This experiment will show positive signals for the CH₃ group and the CH groups, and negative signals for the CH₂ groups. The quaternary spiro carbon will be absent.

Table 3: Predicted ¹H and ¹³C NMR Data

Atom No.	Type (from DEPT)	Predicted ^{13}C Shift (ppm)	Predicted ^1H Shift (ppm)	^1H Multiplicity	^1H Integration
C5	C (Quaternary)	~108	-	-	-
C2, C4	CH ₂	~64	~3.9	m	4H
C8	CH	~75	~3.4	m	1H
C11	CH ₃	~56	~3.3	s	3H
C6, C10	CH ₂	~30-35	~1.6-1.9	m	4H

| C7, C9 | CH₂ | ~25-30 | ~1.5-1.8 | m | 4H |

Step 2: HSQC - Connecting Protons to Carbons

The HSQC spectrum is a 2D plot that shows correlations between protons and the carbons they are directly attached to. Each peak in the spectrum links a specific proton signal on one axis to a specific carbon signal on the other. This allows for the unambiguous assignment of protonated carbons. For example, the singlet at ~3.3 ppm in the ^1H spectrum will show a cross-peak to the carbon at ~56 ppm in the ^{13}C spectrum, definitively assigning this pair to the methoxy group.

Step 3: COSY - Mapping the Proton-Proton Network

The COSY (Correlation Spectroscopy) experiment reveals which protons are coupled to each other (typically through 2 or 3 bonds). We can trace the connectivity through the cyclohexane ring by "walking" along the coupled proton signals. For instance, the proton at C8 will show a correlation to the protons at C7 and C9. These protons will, in turn, show correlations to the protons at C6 and C10, establishing the ring's framework.

Step 4: HMBC - Assembling the Final Structure

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the final key to the puzzle. It shows correlations between protons and carbons that are separated by 2 or 3 bonds. [7]This

is crucial for connecting the different fragments of the molecule.

- Key HMBC Correlation 1: A correlation from the methoxy protons (^1H at ~ 3.3 ppm) to the C8 carbon (~ 75 ppm) confirms that the methoxy group is attached to C8.
- Key HMBC Correlation 2: Correlations from the dioxolane protons (^1H at ~ 3.9 ppm) to the spiro carbon (C5 at ~ 108 ppm) confirm the spirocyclic connection.
- Key HMBC Correlation 3: Correlations from the C6 and C10 protons to the spiro carbon (C5) link the cyclohexane ring to the dioxolane ring.

These long-range correlations provide the unambiguous, self-validating proof of the complete molecular structure, leaving no doubt as to the connectivity of all atoms.

Conclusion: A Synergistic and Self-Validating Approach

The structure elucidation of **8-Methoxy-1,4-dioxaspiro[4.5]decane** is a clear demonstration of the power of a multi-faceted analytical strategy. Each technique provides a unique and essential layer of information, and together they form a robust, self-validating system.

- Mass Spectrometry established the correct molecular formula.
- Infrared Spectroscopy confirmed the expected functional groups and, crucially, the absence of the starting ketone.
- A comprehensive suite of NMR experiments provided the definitive proof of the atomic connectivity and the overall molecular architecture.

This rigorous, evidence-based approach ensures the highest level of scientific trustworthiness, a non-negotiable standard in research and drug development. The causality is clear: by systematically determining the molecular formula, identifying functional groups, and then mapping the atomic framework through bond correlations, we arrive at a single, undeniable structural conclusion.

References

- PubChem. (n.d.). **8-Methoxy-1,4-dioxaspiro[4.5]decane**. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [\[Link\]](#)
- ResearchGate. (2020). Study of the structure of spiro-linked nitrocyclopropanecarboxylates by 1D and 2D NMR spectroscopy. Retrieved from [\[Link\]](#)
- The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. [\[Link\]](#)
- Abou-El-Zahab, M. M., & El-Maghraby, M. A. (1976). The syntheses and infrared spectra of some acetals and ketals. *Journal of the Chemical Society, Perkin Transactions 2*, (11), 1376-1378.
- Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Retrieved from [\[Link\]](#)
- Perrone, R., et al. (2016). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A Receptor Agonists. IRIS Unimore.
- SlideShare. (2015, November 18). Infrared Spectroscopy- A spectro-analytical tool in chemistry. Retrieved from [\[Link\]](#)
- Dr. Schaller. (n.d.). INFRARED SPECTROSCOPY (IR). College of Southern Nevada. Retrieved from [\[Link\]](#)
- ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [\[Link\]](#)
- Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. *Magnetic Resonance in Chemistry*, 42(9), 771-782.
- Lowe, J. T. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- Zhao, L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. *International Journal of Mass Spectrometry*, 452, 116330.

- U.S. Environmental Protection Agency. (n.d.). 1,4-Dioxaspiro[4.5]decane Properties. CompTox Chemicals Dashboard. Retrieved from [[Link](#)]
- Alonso, D., Font, J., & Ortuño, R. M. (1993). ¹³C NMR assignments of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5] decanes. *Magnetic Resonance in Chemistry*, 31(1), 89-91.
- Bruker. (n.d.). Tools for Structure Elucidation. Retrieved from [[Link](#)]
- NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. In NIST Chemistry WebBook. Retrieved from [[Link](#)]
- ResearchGate. (2009). Synthesis of 1,4-dioxaspiro[4.5]decan-8-one. Retrieved from [[Link](#)]
- Lee, S. J., et al. (2012). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. *Journal of the Korean Society for Mass Spectrometry*, 6(1), 1-8.
- Arkivoc. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [[Link](#)]
- Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. *Molbank*, 2021(2), M1228.

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Sources

- [1. 8-Methoxy-1,4-dioxaspiro\[4.5\]decane | C₉H₁₆O₃ | CID 567096 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 8-Methoxy-1,4-dioxaspiro\[4.5\]decane CAS#: 56292-99-0 \[m.chemicalbook.com\]](#)
- [3. par.nsf.gov \[par.nsf.gov\]](#)
- [4. scispace.com \[scispace.com\]](#)
- [5. mdpi.com \[mdpi.com\]](#)
- [6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 \[ncstate.pressbooks.pub\]](#)

- 7. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data [pubmed.ncbi.nlm.nih.gov]
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